

Spectroscopic Profile of 2-Bromo-1,3-butadiene: A Technical Guide

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Compound of Interest

Compound Name: 2-Bromo-1,3-butadiene

Cat. No.: B159164

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **2-bromo-1,3-butadiene**, a valuable building block in organic synthesis. The document presents available Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with generalized experimental protocols. This guide is intended to serve as a valuable resource for researchers utilizing this compound in synthetic chemistry and drug development.

Spectroscopic Data Summary

The following tables summarize the available quantitative spectroscopic data for **2-bromo-1,3-butadiene**. It is important to note that experimentally obtained spectra can vary slightly depending on the specific conditions and instrumentation used.

¹H NMR Spectroscopy

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
Data not available			
Data not available			
Data not available			

No publicly available experimental ^1H NMR data was found. Predicted data suggests complex splitting patterns for the vinyl protons.

^{13}C NMR Spectroscopy

Chemical Shift (δ) ppm	Assignment
Data not available	C1
Data not available	C2
Data not available	C3
Data not available	C4

Specific experimental ^{13}C NMR data is not readily available in the public domain.

ChemicalBook provides an ESR and ^{13}C NMR spectrum for **2-Bromo-1,3-butadiene**[\[1\]](#).

Infrared (IR) Spectroscopy

Wavenumber (cm^{-1})	Intensity	Assignment
Data not available	C-H stretch (sp^2)	
Data not available	C=C stretch	
Data not available	C-H bend (out-of-plane)	
Data not available	C-Br stretch	

A vapor phase IR spectrum is available on SpectraBase, though specific peak values require subscription access[\[2\]](#)[\[3\]](#).

Mass Spectrometry (MS)

m/z	Relative Intensity (%)	Assignment
Data not available	$[\text{M}]^+$ (Molecular ion)	
Data not available	$[\text{M-Br}]^+$	
Data not available	Other fragments	

A GC-MS spectrum of **2-bromo-1,3-butadiene** is available on SpectraBase and is referenced on PubChem[2][4]. Due to the presence of bromine, the molecular ion peak is expected to show a characteristic M/M+2 isotopic pattern with approximately equal intensity.

Experimental Protocols

Detailed experimental protocols for the acquisition of spectroscopic data for **2-bromo-1,3-butadiene** are not widely published. The following are generalized procedures representative of the techniques used for volatile organic compounds.

NMR Spectroscopy (General Protocol for Volatile Liquids)

- Sample Preparation: A small amount of **2-bromo-1,3-butadiene** is dissolved in a deuterated solvent (e.g., CDCl_3) in a standard 5 mm NMR tube. The concentration is typically in the range of 1-5% (v/v).
- Instrumentation: A high-resolution NMR spectrometer (e.g., 300 MHz or higher) is used.
- Data Acquisition:
 - The magnetic field is shimmed to achieve homogeneity.
 - For ^1H NMR, a standard pulse sequence is used to acquire the free induction decay (FID).
 - For ^{13}C NMR, a proton-decoupled pulse sequence is typically employed to simplify the spectrum and enhance the signal-to-noise ratio.
- Data Processing: The FID is Fourier transformed, phased, and baseline corrected to obtain the final spectrum. Chemical shifts are referenced to an internal standard (e.g., tetramethylsilane, TMS, at 0.00 ppm).

Gas Chromatography-Mass Spectrometry (GC-MS) (General Protocol)

- Sample Preparation: A dilute solution of **2-bromo-1,3-butadiene** in a volatile solvent (e.g., dichloromethane or hexane) is prepared.

- Instrumentation: A gas chromatograph coupled to a mass spectrometer (e.g., with an electron ionization source) is used.
- GC Conditions:
 - Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms) is typically used.
 - Injector: Split/splitless injection is used with an injection temperature of around 250 °C.
 - Oven Program: A temperature program is employed to ensure good separation of the analyte from any impurities. A typical program might start at a low temperature (e.g., 40 °C) and ramp up to a higher temperature (e.g., 250 °C).
 - Carrier Gas: Helium is commonly used as the carrier gas at a constant flow rate.
- MS Conditions:
 - Ionization: Electron ionization (EI) at 70 eV is standard.
 - Mass Analyzer: A quadrupole or time-of-flight analyzer is used to scan a mass range (e.g., m/z 35-300).
- Data Analysis: The resulting chromatogram shows the retention time of the compound, and the mass spectrum of the corresponding peak is used for identification.

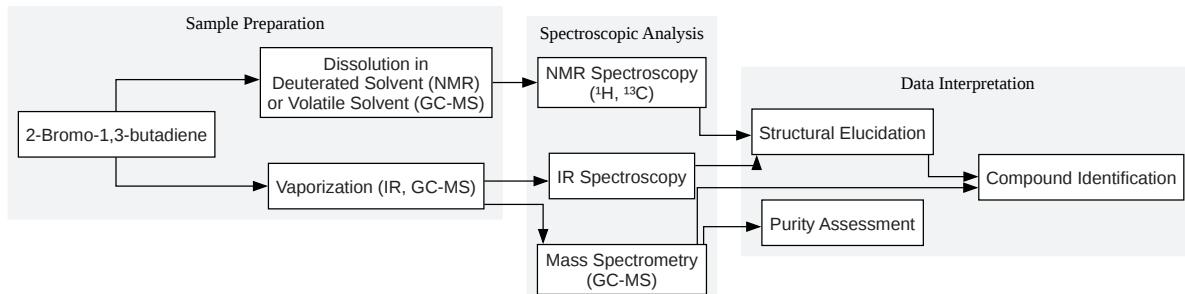
Fourier-Transform Infrared (FTIR) Spectroscopy (Vapor Phase - General Protocol)

- Sample Preparation: A small amount of liquid **2-bromo-1,3-butadiene** is injected into an evacuated gas cell. The cell is then heated to ensure complete vaporization.
- Instrumentation: A Fourier-transform infrared spectrometer equipped with a gas cell is used.
- Data Acquisition:
 - A background spectrum of the empty, evacuated gas cell is recorded.
 - The sample spectrum is then recorded.

- Data Processing: The sample spectrum is ratioed against the background spectrum to produce a transmittance or absorbance spectrum.

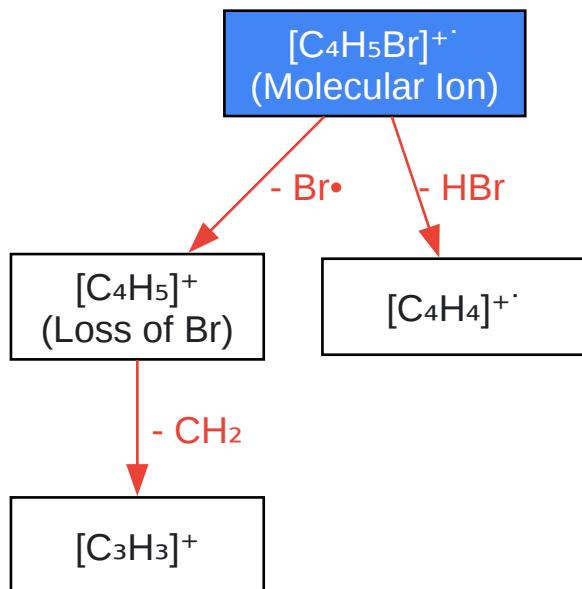
Visualizations

The following diagrams illustrate key concepts in the spectroscopic analysis of **2-bromo-1,3-butadiene**.



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Caption: Workflow for Spectroscopic Analysis.



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Caption: Predicted Mass Spectrometry Fragmentation of **2-Bromo-1,3-butadiene**.

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References

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